![molecular formula C15H21ClN2O2 B5500933 1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazepane derivatives involves complex chemical reactions. For instance, diazepinium perchlorate has been utilized as a neutral catalyst for the mild, solvent-free acetylation of various substances, showcasing the versatility of diazepane compounds in synthesis processes (Giri, Gour, & Kartha, 2017). Moreover, practical synthesis methods have been developed for diazepane derivatives, highlighting the advancements in efficient and scalable production techniques (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

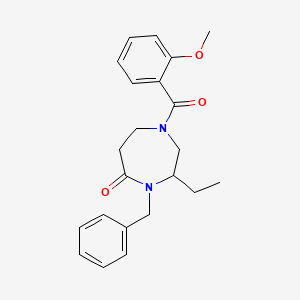

Molecular Structure Analysis

The molecular structure of diazepane derivatives has been extensively studied. X-ray diffraction analyses have determined the crystal and molecular structures of various diazepane compounds, revealing detailed insights into their geometric configurations (Bremner, Donovan, Jarvis, & Ladd, 1977). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.

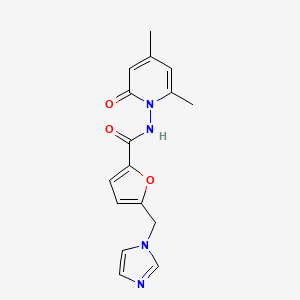

Chemical Reactions and Properties

Diazepane derivatives undergo a range of chemical reactions, showcasing their reactivity and the possibility of generating diverse compounds. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for diazepane systems (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). This highlights the synthetic versatility of diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

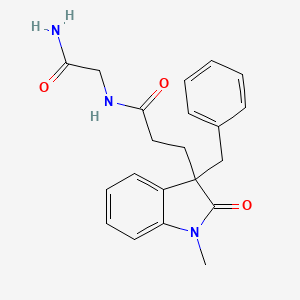

Catalytic and Synthetic Applications

1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane demonstrates utility in catalyzing the acetylation of carbohydrates, phenols, and other substances under mild, solvent-free conditions, offering an environmentally benign approach to regioselective hydroxyl protection and synthesis of partially protected carbohydrate derivatives (Giri, Gour, & Kartha, 2017). This catalyst enables the preservation of sensitive functional groups, facilitating efficient synthetic routes for complex molecules.

Reactivity Studies

Research on the base-catalyzed hydrolysis of diazepam has led to the discovery of novel intermediates and products, such as 2-(methylamino)-5-chlorobenzophenone imines, shedding light on the chemical reactivity and potential applications of related diazepane derivatives in synthesizing new chemical entities (Yang, Tang, Yang, Pu, & Bao, 1996; Shen K. Yang, 1998).

Structural and Functional Models for Enzymatic Processes

Iron(III) and molybdenum(VI) complexes with diazepane ligands have been investigated as structural and reactive models for enzymes. These studies offer insights into the mechanisms of quinone formation and oxygen atom transfer processes, pertinent to understanding enzymatic reactions and designing catalytic systems mimicking biological functions (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010; Mayilmurugan, Harum, Volpe, Sax, Palaniandavar, & Mösch‐Zanetti, 2011).

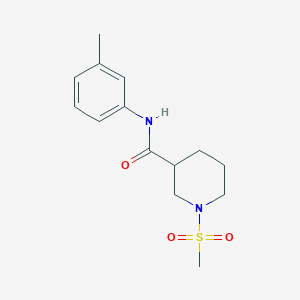

Epoxidation Catalysis

Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, have been explored for their catalytic abilities in olefin epoxidation, revealing the influence of ligand Lewis basicity on reactivity and selectivity. This research underscores the role of diazepane derivatives in fine-tuning catalytic performance for selective organic transformations (Sankaralingam & Palaniandavar, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the synthesis, characterization, and potential applications of “1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane”. As medicinal chemistry continues to evolve, there may be opportunities to design new derivatives of phenoxy acetamide and its derivatives that are safe and effective .

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-12-10-13(16)4-5-14(12)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRENRSLONUMMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)